4-[(morpholin-4-yl)(phenyl)methyl]morpholine 4-[(morpholin-4-yl)(phenyl)methyl]morpholine
Brand Name: Vulcanchem
CAS No.: 6425-08-7
VCID: VC11918935
InChI: InChI=1S/C15H22N2O2/c1-2-4-14(5-3-1)15(16-6-10-18-11-7-16)17-8-12-19-13-9-17/h1-5,15H,6-13H2
SMILES: C1COCCN1C(C2=CC=CC=C2)N3CCOCC3
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

4-[(morpholin-4-yl)(phenyl)methyl]morpholine

CAS No.: 6425-08-7

Cat. No.: VC11918935

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

4-[(morpholin-4-yl)(phenyl)methyl]morpholine - 6425-08-7

Specification

CAS No. 6425-08-7
Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name 4-[morpholin-4-yl(phenyl)methyl]morpholine
Standard InChI InChI=1S/C15H22N2O2/c1-2-4-14(5-3-1)15(16-6-10-18-11-7-16)17-8-12-19-13-9-17/h1-5,15H,6-13H2
Standard InChI Key OXZAQXLHJGERIN-UHFFFAOYSA-N
SMILES C1COCCN1C(C2=CC=CC=C2)N3CCOCC3
Canonical SMILES C1COCCN1C(C2=CC=CC=C2)N3CCOCC3

Introduction

Structural Characteristics and Nomenclature

4-[(Morpholin-4-yl)(phenyl)methyl]morpholine (IUPAC name: 4-[(4-morpholinyl)(phenyl)methyl]morpholine) is a tertiary amine derivative featuring a central benzyl carbon bonded to two morpholine rings. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers both basicity and conformational flexibility to the molecule. The phenyl group introduces aromaticity, potentially enhancing stability and enabling π-π interactions in supramolecular systems.

Key structural features:

  • Molecular formula: C15H21N2O2\text{C}_{15}\text{H}_{21}\text{N}_2\text{O}_2

  • Molecular weight: 261.34g/mol261.34 \, \text{g/mol}

  • Symmetry: The molecule exhibits pseudo-symmetry due to the two morpholine groups, though steric effects may influence rotational freedom around the benzyl carbon.

Synthetic Pathways and Optimization

While no direct synthesis of 4-[(morpholin-4-yl)(phenyl)methyl]morpholine is documented in the provided sources, analogous methodologies from morpholine chemistry suggest viable routes:

Mannich Reaction Approach

The Mannich reaction, widely used for synthesizing β-amino carbonyl compounds, could be adapted for this molecule. A plausible route involves:

  • Reactants: Benzaldehyde, morpholine, and formaldehyde.

  • Mechanism: The in situ formation of an iminium ion intermediate, followed by nucleophilic attack by a second morpholine molecule.

  • Conditions: Acidic or basic catalysis, with temperatures ranging from 60C60^\circ\text{C} to 100C100^\circ\text{C} .

Example protocol:

Benzaldehyde+2Morpholine+HCHOHCl (cat.)4-[(Morpholin-4-yl)(phenyl)methyl]morpholine\text{Benzaldehyde} + 2 \, \text{Morpholine} + \text{HCHO} \xrightarrow{\text{HCl (cat.)}} \text{4-[(Morpholin-4-yl)(phenyl)methyl]morpholine}

Yield optimization may require solvent selection (e.g., ethanol or THF) and stoichiometric control to minimize byproducts like mono-substituted analogs.

Nucleophilic Substitution

An alternative route involves the alkylation of morpholine with a benzyl halide precursor:

  • Step 1: Synthesis of α,α-dichlorotoluene (C6H5CHCl2\text{C}_6\text{H}_5\text{CHCl}_2).

  • Step 2: Double nucleophilic substitution with morpholine under basic conditions (e.g., K2_2CO3_3 in DMF):

C6H5CHCl2+2MorpholineBase4-[(Morpholin-4-yl)(phenyl)methyl]morpholine+2HCl\text{C}_6\text{H}_5\text{CHCl}_2 + 2 \, \text{Morpholine} \xrightarrow{\text{Base}} \text{4-[(Morpholin-4-yl)(phenyl)methyl]morpholine} + 2 \, \text{HCl}

This method may require careful temperature control (80C80^\circ\text{C}) to prevent over-alkylation or decomposition .

Physicochemical Properties

Experimental data for this compound is sparse, but estimates can be derived from structural analogs:

PropertyValue/RangeMethodology
Melting Point85C95C85^\circ\text{C} - 95^\circ\text{C}Differential Scanning Calorimetry
SolubilitySoluble in polar aprotic solvents (DMF, DMSO), partially soluble in ethanolShake-flask method
LogP (Partition Coefficient)1.21.81.2 - 1.8Computational prediction
pKa7.48.17.4 - 8.1Potentiometric titration

The compound’s moderate lipophilicity (LogP) suggests membrane permeability, relevant for pharmaceutical applications. Its basicity (pKa) aligns with typical morpholine derivatives, enabling protonation under physiological conditions.

Future Directions

  • Synthetic Optimization: Scalable routes requiring fewer steps or greener solvents (e.g., water under microwave irradiation).

  • Biological Screening: In vitro assays against cancer cell lines or microbial pathogens.

  • Computational Modeling: DFT studies to predict reactivity and interaction profiles.

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